Regioisomeric Differentiation: Inverted Substitution Pattern vs. High-Potency 4-(3,4-Dimethoxyphenyl) Analogs
The most potent compounds identified in the 3-benzoyl-4-phenyl-1H-pyrrole series (e.g., Cpd 21: IC50 0.5–0.9 µM against HepG2, DU145, CT-26) bear a 3,4-dimethoxyphenyl group at the pyrrole 4-position [1]. The target compound is a distinct regioisomer: it carries the 3,4-dimethoxybenzoyl group at the 3-position and a 4-bromophenyl group at the 4-position. No direct cytotoxicity data are available for this regioisomer in the same assay panel. This structural inversion is expected to alter hydrogen-bonding geometry with biological targets and electronic distribution, resulting in a different activity signature compared to the 4-(3,4-dimethoxyphenyl) analogs. The bromine atom further differentiates this scaffold by enabling orthogonal cross-coupling chemistry not possible with the dimethoxyphenyl-only analogs.
| Evidence Dimension | Regioisomeric structure and reported potency of closest analog class |
|---|---|
| Target Compound Data | No cytotoxicity data available; structural characterization only (C19H16BrNO3, MW 386.24, ≥98% purity) |
| Comparator Or Baseline | Cpd 21: 4-(3,4-dimethoxyphenyl)-3-(substituted benzoyl)-1H-pyrrole; IC50 = 0.5–0.9 µM against HepG2, DU145, CT-26; weak cytotoxicity against HUVEC and NIH/3T3 [1] |
| Quantified Difference | Not calculable; structural inversion (3-benzoyl vs. 4-benzoyl; 4-bromophenyl vs. 4-dimethoxyphenyl) precludes direct potency comparison. Bromine content (Br% = 20.7% w/w) absent in comparator. |
| Conditions | MTT assay, 9 cancer cell lines + 2 non-cancer lines; data from Zhan et al. 2017 [1] |
Why This Matters
Procurement decisions based solely on in-class potency of 4-(dimethoxyphenyl) analogs will misrepresent the biological profile of this regioisomer; the inverted substitution pattern and bromine handle confer distinct chemical biology utility.
- [1] Zhan X, Qin W, Wang S, Zhao K, Xin Y, Wang Y, Qi Q, Mao Z. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anticancer Agents Med Chem. 2017;17(6):821-831. doi:10.2174/1871520616666160923092718. View Source
